molecular formula C26H23N3O B2472992 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-41-9

5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2472992
CAS No.: 866349-41-9
M. Wt: 393.49
InChI Key: LHJYZSGKVCQQRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. For instance, one study details the synthesis of pyrazolo[3,4-b]quinoline derivatives using a domino reaction facilitated by L-proline.


Molecular Structure Analysis

Research on related quinoline derivatives, such as benzo[h]pyrazolo[3,4-b]quinolines, has shown that these molecules can form supramolecular structures through various intermolecular interactions. For instance, molecules of 8-methyl-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline are linked into cyclic centrosymmetric dimers via paired C-H…N hydrogen bonds.


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . They often involve free radical bromination of alkyl benzenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For example, the IUPAC name for the compound you mentioned is 5-benzyl-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline. Its molecular formula is C25H21N3O2 and its molecular weight is 395.5 g/mol.

Scientific Research Applications

Structural and Supramolecular Aggregation Studies

Research has explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Molecules of similar compounds are linked into structures ranging from cyclic dimers to complex three-dimensional frameworks through a combination of hydrogen bonds and pi-pi interactions. Such studies are crucial for understanding the molecular properties that influence the solid-state arrangement and potentially the reactivity and interaction with biological targets (Portilla et al., 2005).

Synthetic Approaches

The synthesis of pyrazoloquinoline derivatives has been a subject of several studies, highlighting methods to achieve variously substituted compounds efficiently. For example, a study discussed the facile access to 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives through multicomponent reactions catalyzed by L-proline, demonstrating the adaptability of synthetic strategies to obtain functionally diverse molecules (Karamthulla et al., 2014).

Potential Pharmacological Applications

While direct applications in pharmacology were not highlighted for the exact compound , the literature on related molecules shows interest in exploring their biological activities. The structural motifs of pyrazoloquinolines are investigated for their potential roles in medicinal chemistry, such as inhibitors or modulators of biological targets. For instance, compounds with the pyrazoloquinoline core have been evaluated for their activity against various targets, indicating the potential of these structures in drug discovery (Hutchinson et al., 2009).

Future Directions

The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies . This suggests potential research avenues for 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline in these areas, especially considering the diverse biological activities and applications of heterocyclic compounds.

Properties

IUPAC Name

5-benzyl-3-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-9-10-20(13-18(17)2)25-23-16-29(15-19-7-5-4-6-8-19)24-12-11-21(30-3)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJYZSGKVCQQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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